Acide phytanïque

Vue d'ensemble

Description

Il n'est pas synthétisé par le corps humain, mais il est obtenu par la consommation de produits laitiers, de graisses animales ruminantes et de certains poissons . L'acide phytique est unique car il ne peut pas être métabolisé par la β-oxydation en raison de sa structure ramifiée. Au lieu de cela, il subit une α-oxydation dans le peroxisome, se transformant en acide pristanique .

Applications De Recherche Scientifique

Nutritional Applications

Anti-inflammatory Effects

Recent studies have demonstrated that phytanic acid exhibits significant anti-inflammatory properties. In a study utilizing a mouse model of inflammatory bowel disease, phytanic acid was shown to exert anti-inflammatory effects both in vitro and in vivo. The findings suggest that phytanic acid could be developed as a functional food ingredient aimed at reducing inflammation in humans .

Table 1: Summary of Anti-Inflammatory Studies Involving Phytanic Acid

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mouse model of inflammatory bowel disease | Demonstrated anti-inflammatory effects in vivo and in vitro. Suggests potential as a food market product. |

Metabolic Regulation

Role in Glucose Metabolism

Phytanic acid acts as a natural ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are crucial in regulating glucose metabolism and insulin sensitivity. A study involving porcine myotubes indicated that phytanic acid enhances glucose uptake and glycogen synthesis, suggesting its potential utility in managing diabetes and improving metabolic health .

Table 2: Effects of Phytanic Acid on Glucose Metabolism

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Porcine myotubes | Increased glucose uptake and glycogen synthesis; potential therapeutic role in diabetes management. |

Clinical Implications

Impact on Disease Conditions

Phytanic acid has been linked to various metabolic disorders, particularly those involving impaired fatty acid oxidation, such as Refsum's disease. Clinical studies have demonstrated that individuals with this condition exhibit elevated levels of phytanic acid due to their inability to degrade it properly. Research has shown that administering labeled phytanic acid can help elucidate metabolic pathways affected in such diseases .

Table 3: Clinical Studies on Phytanic Acid Levels in Disease

| Study Reference | Condition Studied | Key Findings |

|---|---|---|

| Refsum's disease | Elevated plasma levels of phytanic acid; metabolic pathway analysis using labeled compounds. |

Environmental and Industrial Applications

Biodegradation Potential

Phytanic acid's unique structure allows for its potential use in biodegradation processes, particularly in the context of bioremediation. Studies have suggested that certain microbial strains can utilize phytanic acid as a carbon source, indicating its applicability in environmental cleanup efforts.

Mécanisme D'action

Target of Action

Phytanic acid is a branched-chain fatty acid that humans obtain through the consumption of dairy products, ruminant animal fats, and certain fish . It has been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) . These receptors are part of the steroid/thyroid hormone receptor superfamily and function as ligand-activated transcription factors controlling the expression of a number of responsive genes .

Mode of Action

Phytanic acid increases cell membrane fluidity, modifies various proteins, and expresses several genes . It undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Pristanic acid can undergo several rounds of β-oxidation in the peroxisome to form medium chain fatty acids .

Biochemical Pathways

Phytanic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Pristanic acid can undergo several rounds of β-oxidation in the peroxisome to form medium chain fatty acids that can be converted to carbon dioxide and water in mitochondria .

Pharmacokinetics

Phytanic acid enters the body through food consumption, primarily through red meat, dairy products, and fatty marine foods . The metabolic byproduct of phytol is phytanic acid, which is then oxidized by the ruminal microbiota and some marine species . The first methyl group at the 3-position prevents the β-oxidation of branched-chain fatty acid (BCFA). Instead, α-oxidation of phytanic acid results in the production of pristanic acid .

Result of Action

Phytanic acid accumulation most commonly occurs when an individual has Refsum disease, a rare inherited neurologic disorder characterized by numbness or weakness in the arms and legs . This genetic mutation alters the peroxisome’s ability to break down phytanic acid, eventually causing the body to accumulate large stores of phytanic acid in the blood and tissues . Ultimately, the excess phytanic acid prevents proper growth and function of the myelin sheath, which is the fatty layer that surrounds nerves and protects them from damage .

Action Environment

Phytanic acid is a major constituent of a variety of food products in the human diet, especially in products derived from grazing animals . The rate at which phytanic acid dissociates and oxidizes is faster in humans . Phytanic acid activates the PPAR-alpha transcription factor which influences lipid metabolism .

Analyse Biochimique

Biochemical Properties

Phytanic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme phytanoyl-CoA α-hydroxylase (PHYH) . Phytanic acid and its metabolites have also been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) .

Cellular Effects

Phytanic acid influences cell function in several ways. It has been reported to increase cell membrane fluidity, modify various proteins, and express several genes . In individuals with Refsum disease, a disorder caused by mutations in the PHYH gene, impaired α-oxidation activity leads to the accumulation of large stores of phytanic acid in their blood and tissues . This often results in peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .

Molecular Mechanism

Phytanic acid exerts its effects at the molecular level through various mechanisms. It undergoes α-oxidation in the peroxisome, a process mediated by the enzyme PHYH . This process involves the removal of one carbon from phytanic acid to convert it into pristanic acid . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .

Temporal Effects in Laboratory Settings

The effects of phytanic acid change over time in laboratory settings. When phytol, a precursor of phytanic acid, is withdrawn from the diet, tissue and serum concentrations of phytanic acid fall rapidly . This indicates the ability of the normal animal to metabolize phytanic acid readily .

Dosage Effects in Animal Models

In animal models, the effects of phytanic acid vary with different dosages. At high dosages in the diet, phytol, a precursor of phytanic acid, inhibited growth and caused death within 1-4 weeks . In mice, dietary phytanic acid and dietary phytol fed in equivalent amounts were of comparable toxicity .

Metabolic Pathways

Phytanic acid is involved in several metabolic pathways. It undergoes α-oxidation in the peroxisome to form pristanic acid . This process is mediated by the enzyme PHYH . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .

Subcellular Localization

Phytanic acid is localized in the peroxisome of the cell . It undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme PHYH .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide phytique peut être synthétisé à partir du phytol, un constituant de la chlorophylle. Le processus implique une hydrogénation catalytique du phytol en dihydrophytol, suivie d'une oxydation à l'aide d'oxyde chromique . Les conditions de réaction comprennent une hydrogénation à température ambiante avec l'oxyde de platine comme catalyseur et une oxydation ultérieure dans l'acide acétique glacial.

Méthodes de production industrielle : La production industrielle de l'acide phytique implique généralement l'extraction du phytol à partir de matières végétales, suivie de sa conversion en acide phytique via la voie de synthèse susmentionnée. Le processus est optimisé pour une production à grande échelle afin de répondre à la demande dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'acide phytique subit plusieurs types de réactions chimiques, notamment :

Réduction : Bien que moins courante, l'acide phytique peut être réduit dans des conditions spécifiques pour donner divers dérivés.

Substitution : L'acide phytique peut subir des réactions de substitution, en particulier au niveau de ses ramifications méthyles, conduisant à la formation de différents acides gras substitués.

Réactifs et conditions courantes :

Principaux produits :

Acide pristanique : Le principal produit de l'α-oxydation de l'acide phytique.

Divers dérivés : Selon les réactions et les conditions spécifiques, divers dérivés substitués et réduits de l'acide phytique peuvent être formés.

4. Applications de la recherche scientifique

L'acide phytique a des applications diverses dans la recherche scientifique :

Industrie : L'acide phytique est utilisé dans la production de divers réactifs biochimiques et comme étalon en chimie analytique.

5. Mécanisme d'action

L'acide phytique exerce ses effets principalement par son métabolisme dans le peroxisome. Le processus d'α-oxydation convertit l'acide phytique en acide pristanique, qui peut ensuite subir une β-oxydation pour former des acides gras à chaîne moyenne . Ces métabolites sont ensuite traités dans les mitochondries pour produire de l'énergie. L'acide phytique et ses métabolites interagissent également avec des facteurs de transcription tels que PPAR-alpha et le récepteur X des rétinoïdes, influençant l'expression des gènes et les voies métaboliques .

Composés similaires :

Acide pristanique : Un métabolite direct de l'acide phytique, produit par α-oxydation.

Phytol : Le précurseur de l'acide phytique, trouvé dans la chlorophylle.

Autres acides gras à chaîne ramifiée : Des composés tels que l'acide 4,8,12-triméthyltridécanoïque partagent des similitudes structurelles avec l'acide phytique.

Unicité : L'acide phytique est unique en raison de sa structure ramifiée et de la nécessité d'une α-oxydation pour son métabolisme. Contrairement à la plupart des acides gras qui subissent une β-oxydation, le métabolisme de l'acide phytique implique une voie distincte, ce qui en fait un composé précieux pour l'étude des troubles métaboliques et des fonctions peroxisomales .

Comparaison Avec Des Composés Similaires

Pristanic Acid: A direct metabolite of phytanic acid, produced through α-oxidation.

Phytol: The precursor to phytanic acid, found in chlorophyll.

Other Branched-Chain Fatty Acids: Compounds such as 4,8,12-trimethyltridecanoic acid share structural similarities with phytanic acid.

Uniqueness: Phytanic acid is unique due to its branched structure and the requirement for α-oxidation for its metabolism. Unlike most fatty acids that undergo β-oxidation, phytanic acid’s metabolism involves a distinct pathway, making it a valuable compound for studying metabolic disorders and peroxisomal functions .

Activité Biologique

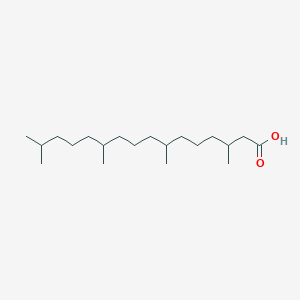

Phytanic acid (PA), chemically known as 3,7,11,15-tetramethylhexadecanoic acid, is a branched-chain fatty acid derived from the metabolism of phytol, a component of chlorophyll. This compound has garnered attention for its diverse biological activities, which include potential therapeutic effects as well as implications in various diseases. This article reviews the biological activity of phytanic acid, summarizing key findings from recent research and case studies.

Sources and Metabolism

Phytanic acid is primarily obtained from dietary sources such as red meat and dairy products. It is metabolized in the liver through a process called α-oxidation, which is crucial for its clearance from the body. Accumulation of phytanic acid is associated with certain metabolic disorders, particularly Refsum disease, where impaired metabolism leads to elevated levels in tissues and blood .

Biological Activities

Phytanic acid exhibits a range of biological activities that can be categorized into beneficial and harmful effects:

Beneficial Effects

- Anti-inflammatory and Immunomodulatory Properties : PA has been shown to exert anti-inflammatory effects by modulating immune responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

- Antidiabetic Effects : Research indicates that phytanic acid may improve insulin sensitivity and glucose metabolism. It has been linked to enhanced insulin signaling pathways, which could be beneficial in managing diabetes .

- Anticancer Potential : Some studies suggest that phytanic acid may have anticancer properties through its ability to induce apoptosis in cancer cells. Its effects on growth factors such as IGF-1 have been highlighted as mechanisms through which it may inhibit tumor growth .

- Oocyte Maturation : PA has been implicated in promoting oocyte maturation, which is essential for reproductive health. This activity suggests a role in fertility treatments and reproductive biology .

Harmful Effects

- Prostate Cancer Risk : Epidemiological studies have linked high dietary intake of phytanic acid to an increased risk of advanced prostate cancer. A significant correlation was found between phytanic acid consumption and the incidence of prostate cancer among Finnish male smokers .

- Neurological Impacts : Elevated levels of phytanic acid are associated with neurodegenerative conditions due to its lipotoxic effects on neuronal cells. It can disrupt mitochondrial function and induce apoptosis, contributing to the pathogenesis of disorders like Refsum disease .

- Metabolic Disorders : As a bioactive fatty acid, excessive accumulation of phytanic acid can lead to metabolic dysregulation, emphasizing the need for dietary management in affected individuals .

Adult Refsum Disease (ARD)

A retrospective study analyzed the quality of life in patients with ARD, focusing on dietary modifications to manage symptoms associated with high phytanic acid levels. The study found that dietary counseling significantly improved patient outcomes by reducing phytanic acid intake and alleviating symptoms such as retinitis pigmentosa and cerebellar ataxia .

Prostate Cancer Cohort Study

In a cohort study involving 27,111 participants, researchers investigated the relationship between phytanic acid intake and prostate cancer risk. Findings indicated that individuals in the highest quartile of phytanic acid intake had a 43% increased risk of advanced prostate cancer compared to those with lower intakes . This study underscores the importance of dietary habits in cancer prevention strategies.

Research Findings Summary

Propriétés

IUPAC Name |

3,7,11,15-tetramethylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864526 | |

| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14721-66-5 | |

| Record name | Phytanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHYTANIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phytanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.